2-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde
Overview
Description
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde is a chemical compound with the molecular formula C9H6F4O2 and a molecular weight of 222.14 . It is a derivative of benzaldehyde, which is a common building block in organic synthesis.
Molecular Structure Analysis
The InChI code for this compound is1S/C9H6F4O2/c10-9(11,12)6-14-8-3-1-7(5-13)2-4-8/h1-5H,6H2
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 227.5±40.0 °C and its predicted density is 1.369±0.06 g/cm3 .Scientific Research Applications
Radiopharmaceutical Synthesis
One study demonstrated the utility of 4-[18F]fluoro-benzaldehyde derivatives in the synthesis of radiolabeled compounds for positron emission tomography (PET). The research outlined a one-step reductive etherification process using decaborane as a reducing agent, showing potential for the efficient production of 4-[18F]fluoro-benzylethers, which are valuable in radiopharmaceutical chemistry (Funke et al., 2006).
Anticancer Activity
Another study focused on the synthesis of fluorinated analogs of combretastatin A-4, employing various fluorinated benzaldehydes, including 2-fluoro analogs, to produce compounds with significant in vitro anticancer properties. This research highlights the potential of fluorinated benzaldehydes in the development of novel anticancer drugs (Lawrence et al., 2003).
Organic Synthesis and Functionalization
Research into the direct ortho-C-H imidation of benzaldehydes facilitated by monodentate transient directing groups identified 2-fluoro-5-(trifluoromethyl)aniline as a suitable agent. This study underscores the role of fluorinated compounds in enabling selective modifications of benzaldehydes, leading to the efficient synthesis of quinazoline and isoindolinone derivatives (Wu et al., 2021).
Material Science
In material science, fluorinated benzaldehydes were utilized to synthesize microporous polyaminals, demonstrating that the incorporation of fluorinated groups can enhance the materials' CO2 adsorption properties and selectivities over nitrogen and methane. This research indicates the importance of fluorinated benzaldehydes in developing new materials for environmental applications (Li et al., 2016).
Properties
IUPAC Name |
2-fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-8-3-7(2-1-6(8)4-14)15-5-9(11,12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMVKPZSNSWJQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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